molecular formula C13H17NO2 B13819347 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)

2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)

Cat. No.: B13819347
M. Wt: 219.28 g/mol
InChI Key: DSQIXBZGTXMLBO-GXFFZTMASA-N
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Description

2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) is a chemical compound with the molecular formula C13H17NO2 It belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of an ethoxy group and a phenylethyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethoxy-substituted amine with a phenylethyl-substituted ketone, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce azetidine derivatives.

Scientific Research Applications

2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4S)-(9CI)
  • 2-Azetidinone,4-methoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)
  • 2-Azetidinone,4-ethoxy-1-[(1R)-1-phenylethyl]-,(4R)-(9CI)

Uniqueness

2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the ethoxy group and the (1S)-1-phenylethyl group distinguishes it from other azetidinone derivatives, potentially leading to unique properties and applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4R)-4-ethoxy-1-[(1S)-1-phenylethyl]azetidin-2-one

InChI

InChI=1S/C13H17NO2/c1-3-16-13-9-12(15)14(13)10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1

InChI Key

DSQIXBZGTXMLBO-GXFFZTMASA-N

Isomeric SMILES

CCO[C@@H]1CC(=O)N1[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CCOC1CC(=O)N1C(C)C2=CC=CC=C2

Origin of Product

United States

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